1,7-Dichlorooctamethyltetrasiloxane
Overview
Description
1,7-Dichlorooctamethyltetrasiloxane: is an organosilicon compound with the molecular formula C8H24Cl2O3Si4 . It is a member of the siloxane family, characterized by a backbone of alternating silicon and oxygen atoms. This compound is particularly notable for its two chlorine atoms attached to the terminal silicon atoms, making it a versatile intermediate in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,7-Dichlorooctamethyltetrasiloxane can be synthesized through the hydrolysis and condensation of chlorosilanes. A common method involves the reaction of dichlorodimethylsilane with water in the presence of a catalyst, such as hydrochloric acid . The reaction proceeds as follows:
2Cl2Si(CH3)2+H2O→Cl[Si(CH3)2O]3Si(CH3)2Cl+2HCl
The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrolysis and condensation processes. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 1,7-Dichlorooctamethyltetrasiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Condensation Reactions: It can undergo condensation with other siloxanes or silanols to form higher molecular weight siloxanes.
Common Reagents and Conditions:
Nucleophiles: Such as alcohols, amines, and thiols, are commonly used in substitution reactions.
Catalysts: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are often employed to facilitate hydrolysis and condensation reactions.
Major Products:
Substituted Siloxanes: Depending on the nucleophile used, various substituted siloxanes can be formed.
Silanols: Hydrolysis reactions yield silanols and hydrochloric acid.
Higher Molecular Weight Siloxanes: Condensation reactions result in the formation of larger siloxane molecules.
Scientific Research Applications
1,7-Dichlorooctamethyltetrasiloxane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: The compound is employed in the modification of biomolecules and surfaces for biological assays.
Medicine: It is used in the development of drug delivery systems and medical devices.
Mechanism of Action
The mechanism of action of 1,7-Dichlorooctamethyltetrasiloxane primarily involves its ability to undergo substitution and condensation reactions. The chlorine atoms on the terminal silicon atoms are highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of complex organosilicon compounds .
Comparison with Similar Compounds
Dichlorodimethylsilane: A simpler siloxane with two chlorine atoms and two methyl groups attached to a single silicon atom.
Octamethylcyclotetrasiloxane: A cyclic siloxane with four silicon atoms and eight methyl groups.
Hexamethyldisiloxane: A linear siloxane with two silicon atoms and six methyl groups.
Uniqueness: 1,7-Dichlorooctamethyltetrasiloxane is unique due to its specific structure, which includes a linear arrangement of four silicon atoms and two terminal chlorine atoms. This structure provides distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various applications .
Properties
IUPAC Name |
chloro-[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24Cl2O3Si4/c1-14(2,9)11-16(5,6)13-17(7,8)12-15(3,4)10/h1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRAUGIQJXURFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O[Si](C)(C)O[Si](C)(C)Cl)O[Si](C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24Cl2O3Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062449 | |
Record name | Tetrasiloxane, 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Aldrich MSDS] | |
Record name | 1,7-Dichlorooctamethyltetrasiloxane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9939 | |
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CAS No. |
2474-02-4 | |
Record name | 1,7-Dichlorooctamethyltetrasiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2474-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-Dichlorooctamethyltetrasiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002474024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrasiloxane, 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrasiloxane, 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 1,7-Dichlorooctamethyltetrasiloxane in Tridax procumbens leaf extracts?
A: While both papers highlight the presence of various amine compounds in Tridax procumbens extracts capable of synthesizing silver nanoparticles, the identification of this compound is peculiar. This compound is not a naturally occurring amine and is more commonly recognized as a reagent in organosilicon chemistry. Its presence suggests potential contamination during the extraction or analysis process.
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